molecular formula C16H17NO5S B275444 N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide

Cat. No.: B275444
M. Wt: 335.4 g/mol
InChI Key: WHPSIVJQZWCNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[1,3]dioxole moiety, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole core. This can be achieved through the cyclization of catechol with formaldehyde. The subsequent steps involve the introduction of the sulfonamide group and the ethoxy substituent on the benzene ring. Common reagents used in these reactions include sulfonyl chlorides and ethylating agents under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the benzo[1,3]dioxole core.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antitumor activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells . The compound’s ability to interact with cellular proteins and enzymes plays a crucial role in its biological activity.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their reactivity and applications. The unique combination of the benzo[1,3]dioxole core with the ethoxy and sulfonamide groups in this compound distinguishes it from its analogs, offering distinct advantages in specific applications.

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C16H17NO5S/c1-2-20-13-4-6-14(7-5-13)23(18,19)17-10-12-3-8-15-16(9-12)22-11-21-15/h3-9,17H,2,10-11H2,1H3

InChI Key

WHPSIVJQZWCNQN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

solubility

10.9 [ug/mL]

Origin of Product

United States

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